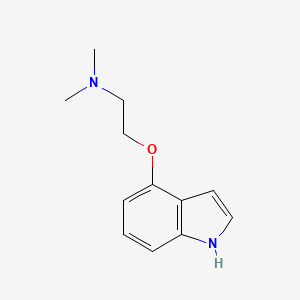

2-(1H-indol-4-yloxy)ethyl dimethylamine

Description

2-(1H-Indol-4-yloxy)ethyl dimethylamine (hereafter referred to as Compound 56) is a derivative of indole, characterized by a dimethylamine-substituted ethyloxy linker at the 4-position of the indole ring. This compound has garnered attention for its role as a β-arrestin-biased agonist at serotonin 5-HT1A receptors . Unlike conventional agonists, Compound 56 selectively activates β-arrestin recruitment over other signaling pathways such as ERK1/2 phosphorylation or adenylyl cyclase inhibition.

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

2-(1H-indol-4-yloxy)-N,N-dimethylethanamine |

InChI |

InChI=1S/C12H16N2O/c1-14(2)8-9-15-12-5-3-4-11-10(12)6-7-13-11/h3-7,13H,8-9H2,1-2H3 |

InChI Key |

YSRPCFRYXCITGL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCOC1=CC=CC2=C1C=CN2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Compound 44 (2-Methylaminophenoxyethyl Derivative)

- Structural Features: Similar to Compound 56, Compound 44 contains an ethyloxy linker but substitutes the indole-4-yloxy group with a methylaminophenoxy moiety.

- Pharmacological Profile :

- Key Difference: The methylaminophenoxy group in Compound 44 favors ERK1/2 signaling, whereas the indole-4-yloxy-dimethylamine group in Compound 56 drives β-arrestin recruitment.

1-(1H-Indol-4-yloxy)-3-{[2-(2-Methoxyphenoxy)ethyl]amino}propan-2-ol

- Structural Features: A propanolamine derivative with an indole-4-yloxy group and a methoxyphenoxy-ethylamino side chain .

- Pharmacological Profile: Exhibits adrenolytic activity (α1-, α2-, and β1-adrenoceptor antagonism), reducing blood pressure and arrhythmias . Lacks β-arrestin or ERK1/2 bias, instead targeting adrenergic pathways.

- Key Difference: The propanolamine backbone and methoxyphenoxy group confer adrenoceptor selectivity, diverging from the serotonin receptor focus of Compound 54.

[2-(4-Fluoro-1H-Indol-3-yl)-ethyl]-dimethyl-amine

- Structural Features : A dimethylamine-substituted ethyl group attached to a 4-fluoroindole ring .

- Pharmacological Profile: Limited data on signaling bias, but fluorine substitution may enhance metabolic stability and receptor binding affinity.

- Key Difference : Fluorination at the indole 3-position alters electronic properties and steric interactions compared to Compound 56’s 4-position substitution.

[2-(1H-Indol-4-yl)ethyl]dipropylamine

- Structural Features : Dipropylamine-substituted ethyl group at the indole 4-position .

- Pharmacological Profile :

- Key Difference : The dipropylamine group increases lipophilicity and may affect blood-brain barrier penetration relative to dimethylamine.

Structural and Functional Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.